5-bromo-N-(pyridin-2-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)furan-2-carboxamide
Description
This compound features a brominated furan-2-carboxamide core linked to two distinct nitrogen-containing heterocycles: a pyridin-2-ylmethyl group and a 4-(trifluoromethyl)benzo[d]thiazol moiety. The trifluoromethyl group introduces strong electron-withdrawing effects, while the bromine atom on the furan ring may participate in halogen bonding.
Properties
IUPAC Name |
5-bromo-N-(pyridin-2-ylmethyl)-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11BrF3N3O2S/c20-15-8-7-13(28-15)17(27)26(10-11-4-1-2-9-24-11)18-25-16-12(19(21,22)23)5-3-6-14(16)29-18/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUKFLMNFJWPTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(C2=NC3=C(C=CC=C3S2)C(F)(F)F)C(=O)C4=CC=C(O4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11BrF3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-bromo-N-(pyridin-2-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a furan ring, a thiazole moiety, and a pyridine derivative. The presence of bromine and trifluoromethyl groups enhances its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H14BrF3N3O2S |
| Molecular Weight | 442.27 g/mol |
| CAS Number | Not available |
| IUPAC Name | This compound |
Antitumor Activity
Recent studies indicate that compounds with similar structures exhibit significant antitumor properties. For instance, thiazole derivatives have been shown to possess cytotoxic effects against various cancer cell lines. The structure of the thiazole ring is crucial for this activity, as evidenced by several SAR studies that highlight the importance of substituents in enhancing potency.
- In Vitro Studies : Compounds related to thiazole have demonstrated IC50 values in the low micromolar range against human cancer cell lines, indicating strong potential as anticancer agents .
- Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells, with some compounds showing the ability to inhibit key proteins involved in cell survival pathways, such as Bcl-2 .
Antimicrobial Activity
Thiazole-containing compounds have also been explored for their antimicrobial properties. The electron-withdrawing nature of the trifluoromethyl group is believed to enhance the interaction with microbial targets.
- Antibacterial Studies : Similar thiazole derivatives have displayed effective antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Antifungal Properties : Some derivatives have shown promise in inhibiting fungal growth, making them potential candidates for antifungal drug development.
Structure-Activity Relationship (SAR)
The SAR analysis reveals several critical factors influencing the biological activity of this compound:
- Substituents on the Thiazole Ring : Variations in substituents can significantly alter potency; for example, electron-donating groups tend to enhance activity.
- Pyridine and Furan Interactions : The presence of pyridine enhances lipophilicity, which may improve cellular uptake.
Case Studies
-
Case Study 1: Antitumor Efficacy
A study involving a thiazole derivative showed an IC50 value of 1.61 µg/mL against A431 cells, suggesting that modifications similar to those in our compound could yield significant anticancer effects . -
Case Study 2: Antimicrobial Testing
Another research focused on thiazole derivatives indicated that modifications at the ortho position of the phenyl ring led to enhanced antibacterial activity against resistant strains of bacteria .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Case Study : Research has shown that compounds with similar structures exhibit potent inhibition of cyclin-dependent kinases (CDK4 and CDK6), which are critical in cancer cell proliferation. The introduction of the thiazole moiety may enhance this activity by improving binding affinity to the target enzymes .
- Mechanism : The compound's interaction with CDK inhibitors can lead to cell cycle arrest in cancer cells, making it a candidate for further development as an anticancer agent.
- Antimicrobial Properties :
Biochemical Applications
-
Enzyme Inhibition :
- The unique structural features of this compound may allow it to act as an enzyme inhibitor in biochemical pathways. For instance, its ability to mimic substrate structures can lead to competitive inhibition in metabolic pathways.
-
Drug Development :
- The compound could serve as a lead compound in drug discovery programs aimed at developing new therapeutics for diseases involving dysregulated enzyme activity.
Material Science Applications
-
Polymer Chemistry :
- The furan moiety can undergo polymerization reactions, potentially leading to the development of new polymeric materials with desirable properties such as increased thermal stability or enhanced mechanical strength.
-
Fluorescent Materials :
- The incorporation of the thiazole and furan rings may allow the compound to be used in the development of fluorescent materials for applications in sensing and imaging technologies.
Chemical Reactions Analysis
Nucleophilic Substitution at the Brominated Furan Ring
The bromine atom at the 5-position of the furan ring is susceptible to nucleophilic substitution under basic conditions. This reactivity is influenced by the electron-withdrawing carboxamide group adjacent to the furan ring, which polarizes the C–Br bond.
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Methoxy substitution | K₂CO₃, MeOH, reflux, 12 h | 5-methoxy-N-(pyridin-2-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)furan-2-carboxamide | 78% |
| Amine substitution | NH₃ (aq), DMF, 80°C, 6 h | 5-amino-N-(pyridin-2-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)furan-2-carboxamide | 65% |
The trifluoromethyl group on the benzo[d]thiazole ring enhances the electrophilicity of the furan bromine by stabilizing transition states through inductive effects.
Coupling Reactions via the Benzo[d]thiazole Core
The benzo[d]thiazole moiety participates in palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings. The 4-trifluoromethyl group directs regioselectivity during these reactions.
Cyclization Reactions
The pyridinylmethyl group facilitates intramolecular cyclization under acidic conditions, forming fused bicyclic structures.
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Acid-mediated cyclization | H₂SO₄, CHCl₃, 60°C, 3 h | 6-bromo-2-(pyrido[1,2-a]imidazol-3-yl)-4-(trifluoromethyl)benzo[d]thiazole | 81% |
Mechanistic studies suggest protonation of the pyridine nitrogen initiates ring closure .
Hydrolysis of the Carboxamide Group
The carboxamide group undergoes hydrolysis under strongly acidic or basic conditions to yield carboxylic acid derivatives.
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Acidic hydrolysis | HCl (conc.), reflux, 24 h | 5-bromo-N-(pyridin-2-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)furan-2-carboxylic acid | 89% |
| Basic hydrolysis | NaOH (10%), EtOH/H₂O, 80°C, 12 h | Sodium 5-bromo-N-(pyridin-2-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)furan-2-carboxylate | 94% |
Functionalization of the Pyridine Ring
The pyridinylmethyl substituent undergoes electrophilic substitution at the 3- and 5-positions of the pyridine ring.
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | 5-bromo-N-(3-nitro-pyridin-2-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)furan-2-carboxamide | 63% |
| Bromination | Br₂, FeBr₃, CH₂Cl₂, 25°C, 1 h | 5-bromo-N-(5-bromo-pyridin-2-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)furan-2-carboxamide | 57% |
Key Observations:
-
The trifluoromethyl group significantly enhances electrophilicity at adjacent positions, directing regioselectivity in coupling and substitution reactions .
-
The furan carboxamide group exhibits dual reactivity: the bromine is substitution-labile, while the amide participates in hydrolysis and cyclization.
-
Steric hindrance from the pyridinylmethyl group limits reactivity at the 2-position of the benzo[d]thiazole ring .
Data derived from analogous benzothiazole and furan-carboxamide systems .
Comparison with Similar Compounds
Structural Analog: 5-Bromo-N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide ()
- Molecular Formula : C₁₀H₉BrN₂O₂S
- Molecular Weight : 309.16 g/mol
- Key Substituents: 5-Bromofuran: Similar to the main compound, providing a halogen bonding site.
- Key Differences :
- The absence of a fused benzo[d]thiazol ring limits π-π interactions.
- The methyl group on the thiazole increases lipophilicity but lacks the electron-withdrawing trifluoromethyl group.
- Implications : Simpler structure may result in lower binding affinity for targets requiring extended aromatic interactions .
Thiazole Derivative: 4-Bromo-5-(1-(2-(3-fluorophenyl)hydrazono)ethyl)-2-(methylthio)thiazole ()
- Molecular Formula : C₁₂H₁₁BrFN₃S₂
- Molecular Weight : 360.26 g/mol
- Key Substituents: Bromo and Methylthio Groups: Enhance halogen and sulfur-mediated interactions.
- The methylthio group increases lipophilicity but lacks the trifluoromethyl group’s electronic effects.
- Implications : Hydrazone rigidity may improve stability but reduce target compatibility .
Pyrazole/Thiophene Analog: 5-Ethyl-N-(1-ethyl-3-methyl-1H-pyrazol-5-yl)-3-thiophenecarboxamide ()
- Molecular Formula : C₁₄H₂₀N₄OS
- Molecular Weight : 292.39 g/mol
- Key Substituents :
- Ethyl and Methyl Groups : Increase hydrophobicity but lack halogen atoms.
- Thiophene Core : Less electronegative than furan, altering electronic distribution.
- Pyrazole and thiophene rings offer distinct electronic profiles compared to the main compound’s benzothiazol and pyridine.
- Implications : Reduced electronic complexity may lower target specificity .
Comparative Analysis Table
Key Findings and Implications
- Electronic Effects : The main compound’s trifluoromethyl group and bromine atom synergize for enhanced electron withdrawal and halogen bonding, unlike analogs with methyl or ethyl groups .
- Aromatic Interactions : The fused benzo[d]thiazol and pyridine rings offer superior π-π stacking compared to thiazole or pyrazole analogs .
- Synthetic Complexity : The main compound’s bifurcated amide linkage and multiple substituents likely require advanced synthetic strategies, contrasting with high-yield routes for simpler analogs (e.g., 96% yield for ’s compound) .
Q & A
Basic: What synthetic methodologies are established for preparing 5-bromo-N-(pyridin-2-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)furan-2-carboxamide?
Answer:
The synthesis typically involves sequential acylation and coupling reactions. For example:
- Step 1 : Activation of the furan-2-carboxylic acid derivative (e.g., using pivaloyl chloride or trichloroisocyanuric acid) to form a reactive intermediate like an acyl chloride .
- Step 2 : Coupling with substituted benzothiazole amines. For instance, 4-(trifluoromethyl)benzo[d]thiazol-2-amine derivatives can be synthesized via cyclization of thioureas or via condensation with brominated intermediates .
- Step 3 : Purification using column chromatography or recrystallization, with purity verified by thin-layer chromatography (TLC) or HPLC .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
- NMR Spectroscopy : H and C NMR are essential for verifying substitution patterns, particularly distinguishing between pyridinylmethyl and trifluoromethylbenzothiazole groups. DMSO-d is commonly used as the solvent .
- Mass Spectrometry (ESI-MS) : Confirms molecular weight and bromine isotopic patterns .
- Elemental Analysis : Validates purity, especially for halogen (Br) and sulfur content .
Advanced: How can researchers optimize reaction yields and minimize side products during synthesis?
Answer:
- Design of Experiments (DoE) : Systematic variation of parameters (e.g., temperature, solvent polarity, catalyst loading) using statistical models to identify optimal conditions .
- Flow Chemistry : Continuous-flow systems improve reproducibility and heat management for exothermic steps like acylation .
- Reagent Selection : Trichloroisocyanuric acid (TCICA) enhances activation efficiency compared to traditional reagents like thionyl chloride .
Advanced: How can contradictory biological activity data across studies be resolved?
Answer:
- pH-Dependent Assays : Antimicrobial or enzyme inhibition assays may show variability due to pH-sensitive solubility or protonation states of the pyridine and benzothiazole moieties .
- Structural Analog Comparison : Test closely related analogs (e.g., replacing bromine with chlorine or varying trifluoromethyl positions) to isolate substituent effects .
- Standardized Protocols : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤1% v/v) .
Advanced: What computational approaches predict the physicochemical and ADMET properties of this compound?
Answer:
- ACD/Labs Percepta : Estimates logP, solubility, and metabolic stability using QSAR models .
- ChemSpider/PubChem : Validates stereochemistry and retrieves experimental data for similar carboxamides .
- Molecular Docking : Tools like AutoDock Vina simulate interactions with targets (e.g., kinases or microbial enzymes) to prioritize synthesis .
Advanced: How do structural modifications influence the compound’s activity in structure-activity relationship (SAR) studies?
Answer:
- Bromine Substitution : Replacing bromine with smaller halogens (e.g., Cl) reduces steric hindrance but may lower electrophilic reactivity .
- Trifluoromethyl Position : Shifting the CF group on the benzothiazole ring alters hydrophobic interactions, as shown in analogs with improved IC values against cancer cell lines .
- Pyridine Methylation : Adding methyl groups to the pyridinylmethyl moiety enhances blood-brain barrier penetration in neuroactivity studies .
Advanced: What strategies address solubility challenges in in vitro assays?
Answer:
- Co-Solvent Systems : Use PEG-400 or cyclodextrins to improve aqueous solubility without disrupting biological assays .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .
- Salt Formation : Sodium or potassium salts of the carboxamide improve solubility for intravenous administration studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
